

Application Notes and Protocols: Preparation of LDS-751 Stock and Working Solutions

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Introduction

LDS-751 is a cell-permeant fluorescent dye that stains nucleic acids and is particularly useful for multicolor analysis due to its far-red emission.[1][2][3][4][5] It can be excited by the common 488 nm laser line, although its peak excitation when bound to double-stranded DNA (dsDNA) is approximately 543 nm.[2][4] Upon binding to dsDNA, its fluorescence is enhanced by about 20-fold, with an emission maximum around 712 nm.[1][2][5][6] In viable nucleated cells, LDS-751 has been observed to bind almost exclusively to mitochondria with polarized membranes, a critical consideration for data interpretation.[1][2][7] These protocols provide detailed instructions for the preparation of stock and working solutions for use in applications such as flow cytometry and fluorescence microscopy.

Quantitative Data Summary

The key properties of **LDS-751** are summarized in the table below for quick reference.



Property	Value	Source(s)
Molecular Weight	~472 g/mol	[2][6]
Appearance	Dark green powder	[2]
Excitation Maximum	~543 nm (bound to dsDNA)	[2][6]
Emission Maximum	~712 nm	[1][2][6]
Recommended Solvents	Dimethylsulfoxide (DMSO), Water (ddH ₂ O)	[1][2][8]
Stock Solution Conc.	5-10 mM in DMSO; or 10 mg/mL in ddH ₂ O	[2][6][8]
Working Solution Conc.	1-10 μM; or ~10 μg/mL	[2][6][8][9]
Storage Conditions	Store powder and stock solution at -20°C, protected from light.	[1][2][6]

Experimental Protocols Safety Precautions

- LDS-751 should be considered a potentially hazardous material. Always handle it while
 wearing appropriate personal protective equipment (PPE), including a lab coat, gloves, and
 safety glasses.[6][10]
- Perform handling, especially of the powder, in a chemical fume hood.[11]
- LDS-751 is light-sensitive; protect the powder and all solutions from light during preparation, storage, and use.[3][8][10]

Protocol 1: Preparation of LDS-751 Stock Solution

This protocol describes the preparation of a concentrated stock solution from **LDS-751** powder. DMSO is the most commonly recommended solvent for creating a high-concentration stock.[1] [2][6]



Materials:

- LDS-751 powder
- Anhydrous, high-quality Dimethylsulfoxide (DMSO)
- Microcentrifuge tubes or amber glass vials
- Vortex mixer and/or sonicator

Procedure:

- Equilibrate: Allow the vial of LDS-751 powder to warm to room temperature before opening to prevent moisture condensation.
- Reconstitution: Add the appropriate volume of DMSO to the powder to achieve the desired concentration (typically 5-10 mM). For example, to prepare a 10 mM stock solution from 5 mg of LDS-751 (MW: ~472 g/mol), add approximately 1.06 mL of DMSO.
- Dissolution: Mix thoroughly by vortexing. If the powder does not dissolve completely, sonication or gentle warming (up to 60°C) can be used to aid dissolution.[8] Ensure all powder is completely dissolved before use.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles.[8] Store the aliquots at -20°C or below, protected from light.[1][2][6][8] Properly stored, the stock solution is stable for at least two years.[6]

Note: Alternatively, a stock solution can be prepared by dissolving 10 mg of **LDS-751** in 1 mL of ddH₂O.[8]

Protocol 2: Preparation of LDS-751 Working Solution

The working solution is prepared by diluting the concentrated stock solution into a suitable aqueous buffer or cell culture medium immediately before use.

Materials:

• LDS-751 stock solution (from Protocol 1)



- Physiological buffer (e.g., Phosphate-Buffered Saline PBS) or serum-free cell culture medium[8]
- · Sterile conical or microcentrifuge tubes

Procedure:

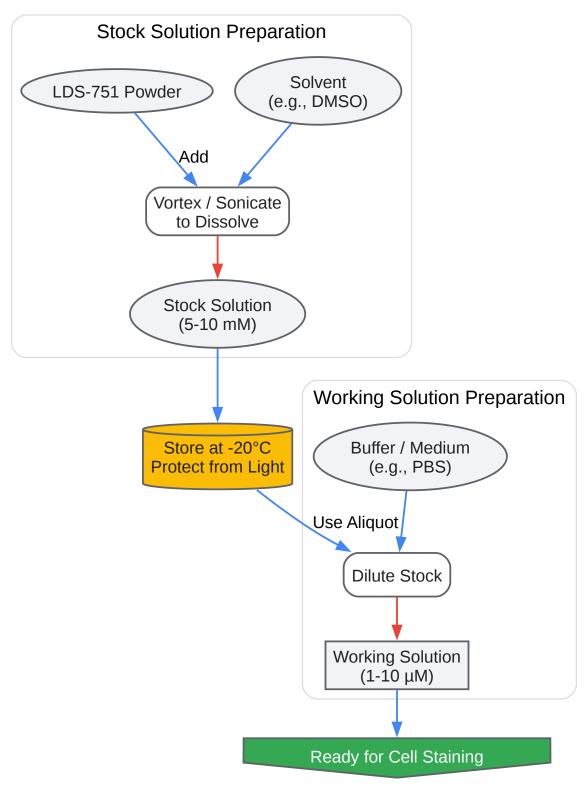
- Thaw Stock Solution: Thaw one aliquot of the LDS-751 stock solution at room temperature, protected from light.
- Dilution: Dilute the stock solution into the desired buffer or medium to reach the final working concentration.
 - Typical working concentrations range from 1 to 10 μM for cell staining applications.[2][6]
 - A concentration of 10 µg/mL has also been effectively used.[8][9]
- Mixing: Vortex the diluted solution gently to ensure it is homogenous.
- Immediate Use: The working solution should be prepared fresh and used on the same day for best results.[8]

Note: The optimal working concentration can vary depending on the cell type, cell density, and specific application. It is recommended to perform a titration experiment to determine the ideal concentration for your experimental conditions.[2][6]

Visualizations Workflow for LDS-751 Solution Preparation



Workflow for LDS-751 Solution Preparation



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Caption: A flowchart illustrating the key steps for preparing **LDS-751** stock and working solutions.

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